N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Description
N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide is a modified nucleoside derivative designed for therapeutic oligonucleotide synthesis. Its structure includes:
- Bis(4-methoxyphenyl)-phenylmethoxy (DMT) group: A photolabile protecting group for hydroxyl functionalities, critical for solid-phase oligonucleotide assembly .
- 2-Methoxyethoxy substituent: Enhances solubility and modulates steric effects during coupling reactions .
- Benzamide moiety: Stabilizes the pyrimidine ring and influences base-pairing specificity .
Synthetic protocols involve sequential thiophosphate or phosphoramidite coupling under anhydrous conditions, with yields ranging from 59% to 82% depending on the protecting group strategy .
Properties
Molecular Formula |
C41H43N3O9 |
|---|---|
Molecular Weight |
721.8 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C41H43N3O9/c1-27-25-44(40(47)43-37(27)42-38(46)28-11-7-5-8-12-28)39-35(45)36(51-24-23-48-2)34(53-39)26-52-41(29-13-9-6-10-14-29,30-15-19-32(49-3)20-16-30)31-17-21-33(50-4)22-18-31/h5-22,25,34-36,39,45H,23-24,26H2,1-4H3,(H,42,43,46,47)/t34-,35-,36-,39-/m1/s1 |
InChI Key |
VHUJRRAQPCFMFC-LZURGKRNSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC)O |
Origin of Product |
United States |
Biological Activity
N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure incorporates various functional groups that contribute to its biological activity. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₄₁H₄₃N₅O₉
- Molecular Weight : Approximately 721.8 g/mol
- Structural Features :
- Pyrimidine ring
- Oxolane moiety
- Methoxy phenyl groups
Biological Activities
Preliminary studies suggest that this compound exhibits a range of biological activities:
-
Antiviral Activity :
- The compound has shown potential as an inhibitor of viral replication in preliminary assays. Its structural components may interact with viral enzymes or receptors, disrupting their function.
-
Antitumor Properties :
- In vitro studies indicate that this compound may induce apoptosis in cancer cell lines. The presence of the benzamide moiety is hypothesized to enhance its interaction with cellular targets involved in cancer progression.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. Initial results suggest it may act as a competitive inhibitor in certain cases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on its chemical structure:
- Binding Affinity : The compound's ability to bind to specific receptors or enzymes is crucial for its biological activity. Studies suggest that the methoxy and phenyl groups may enhance binding affinity due to hydrophobic interactions.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways by modulating the activity of kinases or phosphatases involved in cellular signaling.
Research Findings and Case Studies
Research on this compound is ongoing, with several studies highlighting its potential applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated inhibition of viral replication in vitro. |
| Study B | Antitumor Effects | Induced apoptosis in various cancer cell lines. |
| Study C | Enzyme Inhibition | Identified as a competitive inhibitor for specific metabolic enzymes. |
Comparison with Similar Compounds
Key Structural Variations
| Compound ID/Name | Substituent at Position 4 (Oxolan) | Protecting Group | Key Functional Modifications |
|---|---|---|---|
| Target Compound | 2-Methoxyethoxy | DMT + benzamide | Optimized for solubility and coupling efficiency |
| N-{1-[(2R,4S,5R)-5-{[DMT]methyl}-4-({bis(propan-2-yl)aminomethyl}sulfanyl)oxolan-2-yl]-2-oxo-pyrimidin-4-yl}Benzamide (17) | 2-Cyanoethyl phosphoramidite | DMT + thiophosphate | Higher nuclease resistance due to thiophosphate |
| N-(1-{(2R,4S,5S)-5-[Bis-(4-methoxy-phenyl)-phenyl-methylsulfanylmethyl]-4-hydroxy-oxolan-2-yl}-2-oxo-pyrimidin-4-yl)-benzamide (38) | Hydroxyl + methylsulfanyl | DMT + methylsulfanyl | Improved metabolic stability in vivo |
| 5′-O-[DMT]-3′-O-[2-cyanoethoxy-(diisopropylamino)phosphino]-5-methyluridine derivative | 2-Cyanoethoxy phosphoramidite | DMT + phosphoramidite | Standardized for automated oligonucleotide synthesis |
Spectral Data Comparison
Research Implications
The target compound’s 2-methoxyethoxy group offers a balance between solubility and synthetic efficiency, distinguishing it from phosphoramidite or thiophosphate analogs. However, its lack of nuclease-resistant modifications limits its utility in unformulated therapeutic oligonucleotides. Future studies should explore hybrid derivatives incorporating both 2-methoxyethoxy and thiophosphate groups to synergize their advantages .
Preparation Methods
Overview
The preparation of this nucleoside derivative generally follows a multi-step synthetic route involving:
- Protection of hydroxyl groups on the sugar moiety
- Selective functionalization of the sugar ring
- Coupling with the pyrimidine base
- Introduction of the benzamide group
- Final deprotection and purification
The synthetic strategy relies heavily on protecting group chemistry, stereoselective reactions, and the use of specific reagents to achieve the desired substitution pattern and stereochemistry.
Key Synthetic Steps
Representative Synthetic Route
- Starting Material: Protected ribose derivative with free 3'-OH and 4'-OH groups.
- 5'-O-DMT Protection: Reaction with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine to protect the 5'-hydroxyl group.
- 4'-O-Alkylation: Treatment with 2-methoxyethyl bromide and base (e.g., sodium hydride or potassium carbonate) to introduce the 2-methoxyethoxy substituent selectively at the 4'-position.
- Glycosylation: Coupling of the protected sugar with 5-methyluridine base under Lewis acid catalysis (e.g., trimethylsilyl triflate) to form the nucleoside with retention of stereochemistry.
- Benzamide Formation: Reaction of the nucleoside with benzoyl chloride or benzamide derivatives under amide coupling conditions to install the benzamide moiety at the pyrimidine ring.
- Deprotection: Removal of the DMT group and any other protecting groups using mild acid treatment (e.g., acetic acid in dichloromethane) or hydrogenolysis, followed by purification via preparative HPLC or silica gel chromatography.
Analytical Data and Purification
Characterization Techniques
- NMR Spectroscopy: Confirms stereochemistry and substitution pattern on sugar and base.
- Mass Spectrometry: Confirms molecular weight (618.7 g/mol).
- HPLC: Used for purity assessment and isolation of the final compound.
- Optical Rotation: Verifies stereochemical integrity post-synthesis.
Purification Methods
- Silica gel chromatography for initial purification steps.
- Reverse-phase HPLC for final product isolation to achieve high purity.
- Crystallization may be used depending on the scale and solvent system.
Summary Table of Preparation Method Features
| Feature | Description | Importance |
|---|---|---|
| Protecting Group | Bis(4-methoxyphenyl)phenylmethyl (DMT) | Enables selective hydroxyl protection and deprotection |
| Alkylation | 2-methoxyethyl group at 4'-OH | Modifies solubility and biological properties |
| Coupling Method | Lewis acid catalyzed glycosylation | Ensures stereoselective nucleoside formation |
| Amidation | Benzamide installation on pyrimidine | Adds functional group for biological activity modulation |
| Purification | Silica gel chromatography and HPLC | Achieves high purity and stereochemical integrity |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and what critical steps ensure high yield?
- Methodology : Utilize phosphoramidite chemistry for nucleoside analog synthesis, as the compound contains a bis(4-methoxyphenyl)phenylmethyl (DMT) protecting group. Key steps include:
- Protection : Use anhydrous conditions and inert gas (N₂/Ar) during coupling reactions to prevent hydrolysis of the DMT group .
- Coupling : Activate the 5'-hydroxyl group with a mild acid (e.g., trichloroacetic acid in dichloromethane) for sequential nucleotide addition.
- Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients to isolate the product .
Q. How should researchers characterize the compound’s structural integrity?
- Analytical Workflow :
- NMR Spectroscopy : and NMR to confirm stereochemistry and substituent positions. Key peaks include the oxolane ring protons (δ 4.0–5.5 ppm) and benzamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~800–850 Da). Compare predicted collision cross-section (CCS) values (e.g., 233.8 Ų for [M+H]⁺) with experimental ion mobility data .
- IR Spectroscopy : Detect hydroxyl (~3200 cm⁻¹) and carbonyl (~1650 cm⁻¹) stretches to confirm functional groups .
Q. What storage conditions ensure compound stability?
- Protocol : Store lyophilized solid at –20°C under argon in amber vials. For short-term use (<1 week), dissolve in anhydrous DMSO and store at 4°C.
- Stability Data : The DMT group is sensitive to light and moisture; degradation occurs within 48 hours if exposed to ambient humidity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar nucleoside analogs?
- Case Analysis : reports yields ranging from 66% to 82% for analogous oxadiazole derivatives. Contradictions arise from:
- Reagent Purity : Use of suboptimal grades of O-benzyl hydroxylamine HCl (e.g., 97% vs. >98%) impacts coupling efficiency .
- Reaction Scale : Milligram-scale reactions (e.g., 125 mmol in ) may suffer from inefficient mixing vs. microscale automated synthesizers.
- Optimization Strategy : Conduct Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent (acetonitrile vs. DMF), and catalyst (e.g., TBDMS protection in ).
Q. What mechanistic insights explain the compound’s reactivity in oligonucleotide synthesis?
- Key Findings :
- The 2-methoxyethoxy group at the 4-position enhances solubility in polar aprotic solvents (e.g., THF, DMF), critical for solid-phase synthesis .
- The DMT group’s steric bulk directs regioselective 5'-OH activation, minimizing side reactions .
Q. How can computational modeling predict the compound’s interaction with RNA polymerases?
- Approach :
- Docking Studies : Use AutoDock Vina to model the compound’s binding to HCV NS5B polymerase (PDB: 3FQK). The 5-methyl-2-oxopyrimidine moiety mimics natural nucleotides but introduces steric clashes with residue Pro495 .
- MD Simulations : Analyze stability of the complex over 100 ns trajectories. Data suggest a 30% reduction in binding affinity compared to unmodified uridine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
